Product packaging for Iodo-Willardiine(Cat. No.:CAS No. 140187-25-3)

Iodo-Willardiine

Cat. No.: B133974
CAS No.: 140187-25-3
M. Wt: 325.06 g/mol
InChI Key: AXXYLTBQIQBTES-BYPYZUCNSA-N
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Description

Iodo-willardiine, also known as (S)-5-Iodowillardiine, is a potent and selective agonist for kainate-type ionotropic glutamate receptors . It exhibits high binding affinity for homomeric GluK1 (GluR5) receptors and shows significant selectivity over AMPA receptor subunits (GluA1, GluA2, GluA4) and the GluK2 (GluR6) kainate receptor subunit . This makes it an invaluable pharmacological tool for dissecting the specific roles of kainate receptor subtypes in synaptic transmission, neuronal circuits, and neurological disease models . In functional assays, this compound acts as a partial agonist, and its binding at physiological pH is characterized by a favorable entropy increase . Researchers utilize this compound in studies aimed at understanding the mechanisms of excitotoxicity, neuropathic pain, and the modulation of neurotransmitter release . It is critical for basic neuroscience research and for the development of new neurotherapeutic strategies targeting glutamate receptors. This product is labeled For Research Use Only (RUO) . It has not been approved for In Vitro Diagnostic (IVD) testing by the FDA and may not be used for clinical diagnosis, therapeutic purposes, or in humans without appropriate validation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN3O4 B133974 Iodo-Willardiine CAS No. 140187-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXYLTBQIQBTES-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332246
Record name 5-(S)-Iodowillardiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140187-25-3
Record name (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140187-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(S)-Iodowillardiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iodo Willardiine in Contemporary Neuropharmacology Research

Historical Context and Discovery of Willardiine and Analogs

Isolation of Natural Willardiine and Analogs

The parent compound, willardiine, is a non-protein amino acid first identified and isolated in 1959 by R. Gmelin from the seeds of Acacia willardiana (now known as Mariosousa willardiana). wikipedia.orgnih.gov This discovery was part of broader research into the free, non-protein amino acids present in this plant family and their biosynthesis of uracilylalanines. wikipedia.org Structurally, willardiine was characterized as (2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid, containing a uracil (B121893) moiety attached to an alanine (B10760859) backbone. nih.gov Concurrently, a related compound named isowillardiine (B1202986) was isolated by a different research group, which was found to have distinct structural and functional properties from willardiine. wikipedia.org Further research on plant sources also led to the isolation of other natural derivatives, such as γ-glutamylwillardiine and γ-glutamylphenylalanylwillardiine. nih.gov

Early Synthesis of Willardiine Derivatives

Following the discovery of natural willardiine, subsequent research focused on synthesizing derivatives to investigate their structure-activity relationships, particularly concerning their interaction with glutamate (B1630785) receptors in the central nervous system. wikipedia.org Iodo-willardiine is a synthetic compound derived from willardiine. ontosight.ai Early synthetic efforts involved modifying the uracil ring of the willardiine structure. nih.gov Researchers synthesized a range of analogs, including those with halogen substitutions at the 5-position of the pyrimidine (B1678525) ring. nih.gov These synthetic modifications were crucial in exploring how changes to the molecule's structure affected its binding affinity and selectivity for different receptor subtypes, such as AMPA and kainate receptors. nih.govencyclopedia.pub For instance, the introduction of an iodine atom at the 5-position created (S)-5-iodowillardiine, a compound that showed selective agonist activity for certain kainate receptor subtypes. nih.govwikipedia.org Other early synthetic strategies included adding substituents to the N3 position of the uracil ring in an effort to develop antagonists for these receptors. nih.govresearchgate.net

Chemical Nomenclature and Structural Features of this compound

(S)-2-amino-3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

The formal chemical name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is (S)-2-amino-3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. ontosight.aimerckmillipore.com The "(S)" designation indicates the stereochemistry at the alpha-carbon of the amino acid moiety. The compound is also referred to by various synonyms, including 5-Iodowillardiine and (S)-(-)-5-Iodowillardiine. ontosight.ai

Presence of an Iodinated Pyrimidine Core

A defining structural feature of this compound is its pyrimidine core, which is a fundamental component of nucleic acids. ontosight.ai In this compound, the pyrimidine ring is specifically a 2,4-dioxopyrimidine, also known as a uracil moiety. nih.gov This core is modified by the substitution of an iodine atom at the 5-position of the ring. ontosight.ainih.gov The presence and position of this large, electron-withdrawing iodine atom are critical to the molecule's pharmacological profile, significantly influencing its potency and selectivity as a ligand for glutamate receptors. nih.govnih.gov This iodination is a key distinction from the naturally occurring willardiine and is responsible for its enhanced selectivity for kainate receptors over AMPA receptors. nih.govencyclopedia.pub

Amino Acid Moiety

This compound incorporates a non-proteinogenic L-alpha-amino acid structure. drugbank.com Specifically, it is a derivative of L-alanine. nih.govdrugbank.com This amino acid moiety consists of an alpha-carbon bonded to an amino group, a carboxyl group, and a side chain that connects to the nitrogen atom at the 1-position (N1) of the iodinated pyrimidine core. ontosight.ai The L-configuration of the amino acid is essential for its biological activity, with the (S)-isomer showing a significantly higher binding affinity for its target receptors compared to the (R)-isomer. wikipedia.orgnih.gov

Table of Mentioned Compounds

Compound Name Systematic Name
This compound (S)-2-amino-3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Willardiine (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Isowillardiine (S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)propanoic acid
γ-glutamylwillardiine N-(γ-L-Glutamyl)-3-(uracil-1-yl)-L-alanine
γ-glutamylphenylalanylwillardiine N-(γ-L-Glutamyl-L-phenylalanyl)willardiine
(S)-5-Fluorowillardiine (S)-2-amino-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Stereochemistry: Emphasis on (S)-Iodo-willardiine

The biological activity of this compound, like many pharmacologically active compounds, is intrinsically linked to its stereochemistry. The molecule possesses a chiral center at the alpha-carbon of the amino acid moiety, leading to two possible enantiomers: (S)-iodo-willardiine and (R)-iodo-willardiine. Research has consistently demonstrated that the (S)-enantiomer is the biologically active form, exhibiting potent and selective agonist activity at specific subtypes of ionotropic glutamate receptors. nih.govnih.gov

The (S)-configuration is optimal for binding and activation of these receptors, while the (R)-isomer is largely inactive. nih.govnih.gov This stereoselectivity is a critical determinant of the compound's pharmacological profile. For instance, (S)-5-iodowillardiine is a highly selective agonist for GluK1 (formerly GluR5)-containing kainate receptors. nih.govnih.gov The precise three-dimensional arrangement of the amino acid and the iodinated uracil ring in the (S)-form allows for specific interactions within the ligand-binding domain of the receptor, leading to channel activation. acs.orgnih.gov

Substitution at the 5-position of the uracil ring with an iodine atom significantly influences the compound's selectivity for kainate receptors over AMPA receptors. nih.gov This highlights how subtle changes in the molecular structure, in combination with the correct stereochemistry, can dramatically alter the pharmacological properties of willardiine derivatives. nih.gov

Classification as a Nucleobase Amino Acid and Excitatory Amino Acid Analog

This compound is classified as both a nucleobase amino acid and an excitatory amino acid analog due to its unique chemical structure. researchgate.netnih.gov

Nucleobase Amino Acid: The structure of this compound contains a pyrimidine ring, specifically an iodinated uracil, which is a fundamental component of nucleic acids. ontosight.ai This nucleobase is attached to an alanine, an amino acid, thereby classifying it as a nucleobase amino acid. researchgate.netencyclopedia.pub This class of compounds is of significant interest in medicinal chemistry and biotechnology. nih.gov

Excitatory Amino Acid Analog: this compound is also considered an analog of the principal excitatory neurotransmitter in the central nervous system, L-glutamate. encyclopedia.pub The N-heterocyclic moiety of willardiine and its derivatives acts as a bioisostere for the distal carboxyl group of L-glutamate. encyclopedia.pub This structural mimicry allows this compound to bind to and activate ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes, which are responsible for fast excitatory neurotransmission. mdpi.comwikipedia.org

The table below summarizes the key structural features that define this compound's classification.

ClassificationStructural Feature
Nucleobase Amino Acid Contains a pyrimidine (iodinated uracil) nucleobase linked to an amino acid (alanine). researchgate.netontosight.aiencyclopedia.pub
Excitatory Amino Acid Analog The heterocyclic ring mimics the distal carboxylic acid group of L-glutamate, allowing it to act as an agonist at glutamate receptors. encyclopedia.pub

Significance in Biomedical Research and Drug Development

This compound, particularly the (S)-enantiomer, has proven to be a valuable tool in biomedical research, primarily for its role in characterizing the function and subtype diversity of kainate receptors. wikipedia.org The lack of highly selective pharmacological agents has historically hampered the study of these receptors. nih.gov (S)-5-iodowillardiine's high affinity and selectivity for GluK1-containing kainate receptors have made it instrumental in differentiating the roles of various kainate receptor subunits in the brain and spinal cord. nih.govwikipedia.org

Research using (S)-5-iodowillardiine has contributed to understanding the involvement of specific kainate receptor subtypes in various physiological and pathological processes. For instance, it has been used to investigate the role of GluK1-containing receptors in neuropathic pain and excitotoxicity-induced neuronal cell death. wikipedia.org

While this compound itself is an excitotoxic neurotoxin in vivo, its derivatives are being explored for therapeutic potential. wikipedia.org The structure of willardiine serves as a scaffold for developing novel antagonists for AMPA and kainate receptors. nih.govresearchgate.net By modifying the willardiine backbone, researchers have synthesized compounds with enhanced potency and selectivity, which could lead to new treatments for neurological disorders characterized by aberrant glutamate signaling. nih.govnih.govacs.org The addition of an iodo group to the 5-position of the uracil ring in some antagonist structures has been shown to enhance their activity at kainate receptors. nih.gov

The table below presents key research findings related to the application of this compound and its derivatives.

CompoundReceptor Target(s)Key Research FindingReference
(S)-5-Iodowillardiine Selective agonist for GluK1 (GluR5)-containing kainate receptors. nih.govHighly useful for characterizing the molecular constituents and function of native kainate receptors. nih.govwikipedia.org nih.govnih.govwikipedia.org
(S)-5-Fluorowillardiine Selective agonist for AMPA receptors. nih.govDemonstrates how halogen substitution on the willardiine scaffold can shift selectivity between AMPA and kainate receptors. nih.gov nih.gov
UBP301 Potent and selective kainate receptor antagonist. nih.govA willardiine derivative where adding an iodo moiety to the 5-position enhanced antagonism at kainate receptors. nih.gov nih.gov
UBP302 Selective antagonist for GluK5-containing kainate receptors. researchgate.netA willardiine-based antagonist that has helped establish a role for kainate receptors in synaptic plasticity. researchgate.net researchgate.net

Molecular Pharmacology of Iodo Willardiine at Glutamate Receptors

Interaction with Ionotropic Glutamate (B1630785) Receptors

Iodo-willardiine is an agonist that primarily interacts with the non-N-methyl-D-aspartate (non-NMDA) type of ionotropic glutamate receptors, which include α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. mdpi.comwikipedia.org While the parent compound, willardiine, acts as a partial agonist at AMPA receptors, the addition of a halogen at the 5-position of the uracil (B121893) ring, as in this compound, dramatically alters its pharmacological profile. nih.govnih.gov

Specificity for Non-NMDA Receptors: AMPA and Kainate Receptors

(S)-5-Iodowillardiine demonstrates a pronounced selectivity for kainate receptors over AMPA receptors. wikipedia.orgnih.gov This selectivity is a key feature that distinguishes it from other willardiine analogs and makes it an invaluable tool for studying the specific functions of kainate receptors. nih.govnih.gov The substitution at the 5-position of the willardiine structure is a critical determinant of its affinity and selectivity for AMPA versus kainate receptors. nih.govacs.org For instance, while (S)-5-fluorowillardiine is a potent AMPA receptor agonist, the larger iodine substituent in (S)-5-iodowillardiine confers a roughly 100-fold selectivity for kainate receptors. nih.gov

This compound as a Selective Kainate Receptor Agonist

(S)-5-Iodowillardiine is recognized as a highly potent and selective agonist for certain kainate receptor subtypes. researchgate.net This selectivity allows researchers to activate specific populations of kainate receptors, thereby elucidating their roles in synaptic transmission and neuronal excitability. wikipedia.orgnih.gov The compound's utility is further enhanced by its commercial availability, which facilitates its use in a wide range of experimental paradigms. nih.gov

The agonist activity of this compound is not uniform across all kainate receptor subtypes. It exhibits a marked preference for certain subunits, a property that has been exploited to characterize the molecular composition of native kainate receptors. nih.gov

(S)-5-Iodowillardiine demonstrates a particularly high affinity for the human kainate receptor subunit GluK1, which was formerly known as GluR5. fishersci.atfujifilm.com Reports indicate a Ki value of 0.24 nM for hGluK1, highlighting its potent interaction with this specific subunit. fishersci.atfujifilm.com This high affinity makes it a powerful tool for activating GluK1-containing receptors. scbt.com

A defining characteristic of (S)-5-iodowillardiine is its profound selectivity for GluK1 over the GluK2 (formerly GluR6) subunit. It shows between 600 and 4000-fold selectivity for hGluK1 over the homomeric hGluK2 receptor. fishersci.atfujifilm.com In fact, studies on recombinant receptors have shown that this compound has no agonist activity at homomeric GluR6 receptors. nih.gov This differential sensitivity is attributed to a single amino acid residue at position 721 within the receptor subunit. nih.gov

In addition to its selectivity among kainate receptor subtypes, (S)-5-iodowillardiine also displays significant selectivity over AMPA receptor subtypes. acs.org The compound has a low affinity for AMPA receptors, with a reported 600 to 4000-fold selectivity for hGluK1 over various AMPA receptor subtypes. fishersci.atfujifilm.com This pronounced selectivity is crucial for isolating and studying kainate receptor-mediated effects without the confounding activation of AMPA receptors. nih.govacs.org

Compound Affinity Data

The following table summarizes the binding affinities and potencies of this compound and related compounds at various glutamate receptor subtypes.

CompoundReceptor SubtypeAffinity (Ki)Potency (EC50)Selectivity
(S)-5-Iodowillardiine hGluK1 (hGluR5)0.24 nM 0.21 µM ~100-fold vs AMPA nih.gov
(S)-5-Iodowillardiine hGluK2 (hGluR6)Low to no affinity nih.govNo activity nih.gov600-4000-fold lower than hGluK1
(S)-5-Iodowillardiine AMPA ReceptorsLow affinity 600-4000-fold lower than hGluK1
(S)-5-Fluorowillardiine AMPA ReceptorsHigh affinity nih.gov1.5 µM nih.gov
Willardiine AMPA ReceptorsPartial Agonist nih.gov45 µM nih.gov
(R,S)-AMPA AMPA Receptors11 µM nih.gov
Selectivity over hGluK2 (formerly hGluR6)
Limited Effects at AMPA Receptors

(S)-5-Iodowillardiine is recognized primarily as a selective agonist for specific kainate receptor subunits, exhibiting markedly limited effects at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.org Its affinity for AMPA receptors is significantly lower than for its preferred kainate receptor targets. nih.govprobes-drugs.org Research demonstrates a high degree of selectivity, with studies reporting a 600- to 4000-fold preference for the kainate receptor subtype hGluK1 over AMPA receptor subtypes. rndsystems.combio-techne.com

In comparative studies on hippocampal neurons, which are rich in AMPA-preferring receptors, this compound emerges as a less potent agonist compared to other 5-substituted willardiine derivatives. nih.govjneurosci.org The potency sequence for equilibrium responses at these AMPA-preferring receptors places this compound significantly lower than analogs like 5-fluorowillardiine. nih.govjneurosci.orgnih.gov This reduced activity at AMPA receptors, contrasted with its high potency at certain kainate receptors, establishes this compound as a valuable pharmacological tool for isolating and studying kainate receptor function. wikipedia.orgnih.gov

Role in Differentiating Agonist Binding Sites for Kainate- versus AMPA-Preferring Receptors

The distinct pharmacological profile of this compound and its analogs has been instrumental in differentiating the agonist binding sites of kainate- and AMPA-preferring glutamate receptors. bio-techne.comnih.govjneurosci.org This differentiation arises from the strikingly different potency sequences these compounds exhibit when tested on neuronal populations expressing different receptor types, such as dorsal root ganglion (DRG) neurons (kainate-preferring) versus hippocampal neurons (AMPA-preferring). nih.govjneurosci.org

For AMPA-preferring receptors in hippocampal neurons, the potency of willardiine analogs is primarily influenced by the electron-withdrawing capacity of the substituent at the 5-position of the uracil ring, with potency decreasing as the size of the substituent increases. nih.govjneurosci.org In contrast, kainate-preferring receptors possess a lipophilic pocket in their binding site that accommodates larger, hydrophobic substituents at the 5-position, enhancing agonist potency. nih.govjneurosci.org

Consequently, this compound is a relatively weak agonist at AMPA receptors, where its large iodo- group is not favored. nih.gov However, it is a highly potent agonist at kainate-preferring receptors in DRG neurons, where the lipophilic pocket accommodates the iodo-substituent. nih.gov This reversal in relative potency compared to smaller analogs like 5-fluorowillardiine provides clear pharmacological evidence for structural differences between the agonist binding domains of AMPA and kainate receptors. nih.govjneurosci.org

Comparative Agonist Potency and Desensitization Profiles

The agonist potency of willardiine analogs at AMPA/kainate receptors is heavily dependent on the nature of the substituent at the 5-position of the uracil ring. nih.gov In studies using mouse embryonic hippocampal neurons, (S)-5-iodowillardiine was found to be less potent than several other halogenated derivatives. nih.govencyclopedia.pub The general potency sequence at equilibrium for these receptors was determined to be: fluoro > bromo > iodo > willardiine. encyclopedia.pub More detailed studies established a more comprehensive potency order at AMPA-preferring receptors as fluoro > nitro > chloro ≈ bromo > iodo > willardiine. nih.govacs.org

Table 1: Equilibrium Potency (EC₅₀) of Willardiine Analogs at AMPA/Kainate Receptors Data from studies on mouse embryonic hippocampal neurons.

CompoundEC₅₀ (μM)
(S)-5-Fluorowillardiine1.47
(S)-5-Bromowillardiine8.82
(S)-5-Iodowillardiine19.2
(S)-Willardiine44.8
Data adapted from Patneau et al. (1992) and Encyclopedia MDPI. nih.govencyclopedia.pub

A key characteristic of 5-iodowillardiine is its behavior as a weak desensitizing agonist. encyclopedia.pub While other willardiine analogs, such as 5-fluorowillardiine and willardiine itself, induce strong and rapid desensitization of the receptor response, 5-iodowillardiine produces responses that desensitize very little. nih.govmdpi.com At saturating concentrations, the equilibrium response elicited by (S)-5-iodowillardiine is substantial, similar in amplitude to the response evoked by kainate. nih.govacs.org This response is approximately 10 times larger than the equilibrium response seen with the strongly desensitizing agonist (S)-willardiine. nih.govacs.org

Cross-desensitization experiments have revealed a unique interaction between 5-iodowillardiine and other willardiine analogs. nih.govencyclopedia.pub These studies confirm that the willardiine derivatives bind to the same population of AMPA/kainate receptors. nih.govmdpi.com It was demonstrated that (S)-5-iodowillardiine, as a weak desensitizing agonist, can block the activation of the rapidly desensitizing response typically produced by strongly desensitizing agonists like (S)-willardiine and (S)-5-fluorowillardiine. nih.govencyclopedia.pubcapes.gov.br Conversely, the application of these strongly desensitizing agonists blocks the sustained, equilibrium response to (S)-5-iodowillardiine. nih.govencyclopedia.pubmdpi.com This reciprocal blockade indicates that while they act on the same receptor, their differing abilities to promote the desensitized state lead to complex competitive interactions. encyclopedia.pub

Weak Desensitizing Agonist Properties

Partial Agonist Characteristics

Willardiine and its analogs, including 5-iodowillardiine, are generally classified as partial agonists at ionotropic glutamate receptors. encyclopedia.pubnih.govwikipedia.org A partial agonist is a compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist. The partial agonism of the willardiine series is linked to the degree of closure of the ligand-binding domain (LBD) of the glutamate receptor. caltech.edu

Full agonists like glutamate induce a complete closure of the two lobes (D1 and D2) of the LBD, which is necessary for maximal channel activation. caltech.edu For the willardiine series, the substituent at the 5-position of the uracil ring creates steric hindrance that prevents the LBD from achieving full closure. caltech.edu As the size of the 5-substituent increases (e.g., from hydrogen in willardiine to iodine in this compound), the degree of steric interference increases, further limiting the extent of cleft closure and diminishing the efficacy of ion channel activation. caltech.edu Therefore, while 5-iodowillardiine binds with high affinity to certain kainate receptors, its nature as a partial agonist means it does not elicit the maximum possible receptor response. wikipedia.orgrndsystems.comnih.govcapes.gov.br

Mechanism of Partial Agonism

The partial agonism of this compound is fundamentally linked to its structural interaction with the ligand-binding domain (LBD) of glutamate receptors. The LBD is a bilobed structure, often described as a "clamshell," that closes around the agonist molecule to trigger the opening of the receptor's ion channel. Full agonists, such as glutamate, induce a complete closure of this clamshell, leading to maximal channel activation. caltech.edu

In contrast, this compound and other 5-substituted willardiine derivatives act as partial agonists because the substituent on the uracil ring—in this case, a bulky iodine atom—sterically hinders the full closure of the LBD lobes. caltech.edu This incomplete closure means that even when the receptor is occupied by this compound, it enters the fully active state with a lower probability compared to when it is bound to a full agonist. rcsb.org While full and partial agonists may activate the same set of conductance states, partial agonists like this compound preferentially engage the lower conductance states, whereas full agonists more frequently occupy the higher conductance states. scielo.br The size of the substituent at the 5-position is inversely correlated with efficacy; as the size increases, the extent of receptor activation decreases. caltech.edu

Correlation with Receptor Conformational Changes

The degree of agonist efficacy is directly correlated with the extent of conformational change it induces in the LBD. caltech.edu X-ray crystallography studies have quantified these changes, revealing that full agonists like glutamate and AMPA induce a domain closure of approximately 20 degrees relative to the open, unbound (apo) conformation. caltech.edunih.gov

Partial agonists, however, induce a smaller degree of closure. nih.gov For this compound, this intermediate level of lobe closure results in a receptor conformation that is neither fully open nor fully closed, leading to submaximal channel activation. nih.gov The binding of this compound is also associated with the exclusion of some structural water molecules that are present in the glutamate-bound state, accommodating the larger ligand structure. caltech.edu This altered conformation and the resulting intermediate level of activation and desensitization are key characteristics of the interaction between 5-substituted willardiines and the receptor. rcsb.org

Ligand-Receptor Binding Dynamics and Thermodynamics

The interaction between this compound and glutamate receptors has been extensively characterized using cloned receptors and thermodynamic techniques, providing deep insights into the forces that drive molecular recognition and partial agonism.

Binding Affinity Characterization on Cloned Receptors

Studies using cloned homomeric human glutamate receptors have precisely determined the binding affinity of this compound for various subtypes. These investigations reveal that (S)-5-iodowillardiine is a potent and highly selective agonist for the kainate receptor subtype GluK1 (formerly hGluR5). It demonstrates significantly higher affinity for GluK1 compared to AMPA receptor subtypes and the kainate receptor subtype GluK2 (formerly hGluR6). acs.org This selectivity makes it a valuable pharmacological tool for differentiating between kainate receptor populations. acs.org

The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Research indicates that large, lipophilic substituents at the 5-position of the uracil ring, such as iodine, are well-accommodated by GluK1 receptors and lead to enhanced affinity. nih.gov In contrast, optimal binding to AMPA receptor subtypes like GluA1, GluA2, and GluA4 requires smaller, electron-withdrawing substituents. nih.gov

Receptor Subtype(S)-5-Iodowillardiine Ki (nM)Selectivity Profile
hGluK1 (hGluR5) 0.24High affinity and selectivity for this kainate receptor subtype.
hGluK2 (hGluR6) 1000Shows 600- to 4000-fold selectivity for hGluK1 over hGluK2.
AMPA Subtypes -Exhibits much lower affinity compared to hGluK1. acs.org

Thermodynamic Analysis of Binding

Isothermal titration calorimetry (ITC) has been a powerful technique for dissecting the thermodynamic driving forces behind the binding of willardiine derivatives to the glutamate receptor LBD. nih.gov These studies measure the heat changes that occur upon binding, allowing for the determination of the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the interaction.

The binding of this compound to the GluA2 LBD at physiological pH is a process driven largely by a significant and favorable increase in entropy. nih.govacs.org The change in enthalpy (ΔH) for this interaction is actually unfavorable (endothermic, or positive), meaning that heat is absorbed from the surroundings during the binding event. nih.gov This unfavorable enthalpy is overcome by a large, positive change in entropy (TΔS), resulting in a favorable negative Gibbs free energy of binding (ΔG). nih.govacs.org This thermodynamic signature contrasts sharply with antagonists, whose binding is often driven by a favorable enthalpy decrease. nih.gov

Thermodynamic ParameterValue (kcal/mol) for this compoundDriving Force
ΔΔH (relative to glutamate) 5.2 ± 0.4Unfavorable (Endothermic) nih.gov
-TΔS -Favorable (Large positive ΔS) nih.gov
ΔG -Favorable (Spontaneous Binding) nih.gov

Studies on a series of willardiine analogues have revealed that the charged state of the ligand's uracil ring is a primary determinant of the enthalpic contribution to binding. nih.govencyclopedia.pub The pKa of the uracil ring can be modulated by the substituent at the 5-position. nih.gov

For willardiine derivatives that are largely uncharged at physiological pH, such as the halogenated willardiines (including this compound), binding is predominantly entropy-driven. nih.govacs.org In contrast, the binding of the charged (deprotonated) form of a willardiine analogue is largely driven by a favorable change in enthalpy. nih.govnih.gov This difference is attributed to changes in the hydrogen-bonding network within the receptor's binding site. encyclopedia.pub The charged form of the uracil ring can form stronger hydrogen bonds, leading to a more favorable enthalpy of binding, but this comes at the cost of a decrease in entropy—a phenomenon known as enthalpy-entropy compensation. nih.govacs.org This illustrates how modifying the charge of a ligand can systematically alter the thermodynamic forces that govern its interaction with the receptor. acs.org

Enthalpic and Entropic Contributions to Binding

Molecular Interactions within the Ligand Binding Domain

The interaction of this compound and its analogs within the ligand-binding domain (LBD) of glutamate receptors is a complex process governed by a variety of molecular forces. These interactions ultimately determine the affinity and efficacy of the compound, influencing whether it acts as a full agonist, partial agonist, or antagonist. acs.orgnih.gov The LBD itself is a bilobed structure, and the binding of an agonist, such as this compound, occurs in the cleft between these two lobes. acs.orgmfd.org.mk

Ionic and Hydrogen Bonding Interactions

The binding of willardiine derivatives to the glutamate receptor LBD involves a network of ionic and hydrogen bonds. acs.org The α-amino group of the ligand forms a crucial ion pair contact with a conserved glutamate residue within domain 2 of the LBD. jneurosci.org Furthermore, an extensive hydrogen-bonding network is established, involving both the nitrogen at position 3 of the uracil ring and the α-amide group of the ligand. acs.org

The charged state of the uracil ring, influenced by its pKa, plays a significant role in the thermodynamics of binding. acs.org For willardiine and its halogenated analogs, which are mostly uncharged at physiological pH, binding is largely driven by an increase in entropy. acs.orgnih.gov In contrast, for analogs that are in a charged (deprotonated) state, the binding is primarily driven by a favorable enthalpy change. acs.org This enthalpic contribution is thought to arise from stronger hydrogen bonding interactions in the charged form. acs.org For instance, when the uracil ring is charged, the hydroxyl group of serine 654 (S654) can form two favorable hydrogen bonds. acs.org However, in the uncharged state, one of these hydrogen bonds may be less favorable, potentially reducing the enthalpy of binding. acs.org

CompoundPredominant State at Physiological pHPrimary Thermodynamic Driving Force of Binding
WillardiineUncharged (protonated)Entropy acs.org
Halogenated WillardiinesUncharged (protonated)Entropy acs.org
Nitro-willardiine (NW)Charged (deprotonated)Enthalpy acs.org
Influence of Substituents on Electron-Withdrawing Ability and Ionization

Substituents at the 5-position of the uracil ring significantly influence the compound's interaction with the receptor by altering the electron-withdrawing ability and, consequently, the ionization of the uracil ring. nih.govjneurosci.org For both AMPA and kainate-preferring receptors, the potency of willardiine derivatives is related to the ionization of the uracil ring, which is dictated by the electron-withdrawing strength of the 5-substituent. nih.govjneurosci.org

In general, for optimal binding to human GluA1, -2, and -4 AMPA receptor subtypes, smaller, electron-withdrawing substituents are required. acs.orgacs.org Conversely, large lipophilic substituents at the 5-position are well-tolerated by and can even enhance affinity for hGluK1 (formerly hGluR5) kainate receptors. acs.orgacs.org This suggests the presence of a lipophilic pocket in kainate-preferring receptors that is absent in AMPA-preferring receptors. nih.govjneurosci.org For AMPA receptors, when the electron-withdrawing ability is similar, potency tends to decrease as the size of the 5-substituent increases. nih.govjneurosci.org

The electronegativity of the substituent has been directly correlated with the binding affinity of the willardiine derivative. acs.orgnih.gov

Receptor SubtypeOptimal 5-Substituent Characteristics
hGluA1, hGluA2, hGluA4 (AMPA)Smaller, electron-withdrawing acs.orgacs.org
hGluK1 (Kainate)Large, lipophilic acs.orgacs.org
Impact of Steric Hindrance on Domain Closure

The size of the substituent at the 5-position of the willardiine ring has a direct impact on the degree of domain closure of the LBD. mfd.org.mk Crystallography studies have demonstrated that an increase in the size of the halide substituent sterically hinders the closure of the binding cleft in a graded manner. mfd.org.mkwikipedia.org This "foot-in-the-door" mechanism is a key determinant of partial agonism. nih.gov While full agonists like glutamate induce a substantial domain closure of about 20-22 degrees, partial agonists, including the 5-substituted willardiines, produce an intermediate level of closure. mfd.org.mkjneurosci.org

For example, the bulky tert-butyl group in some antagonists prevents further domain closure through steric interference. mfd.org.mk Similarly, the binding of some willardiine-based antagonists can even lead to a hyperextension of the two lobes of the LBD. nih.gov

Correlation Between Cleft Closure and Activation

A strong correlation exists between the degree of ligand-binding domain cleft closure and the subsequent activation of the receptor. jneurosci.orgpnas.orgresearchgate.net Full agonists, which induce the greatest degree of cleft closure, are the most efficacious activators of the ion channel. mfd.org.mkjneurosci.org Partial agonists, such as this compound, cause a smaller degree of cleft closure, resulting in a lower level of receptor activation. wikipedia.orgjneurosci.orgrcsb.org Antagonists, on the other hand, produce minimal or no domain closure, and in some cases, even cause the lobes to move further apart (hyperextension), thus preventing activation. jneurosci.orgnih.govjneurosci.org

This graded closure model suggests that the extent of cleft closure is a primary mechanism coupling agonist binding to the degree of receptor activation. pnas.org The conformational change initiated by cleft closure is believed to be the trigger for both receptor activation and desensitization. jneurosci.orgresearchgate.net The stability of this closed-cleft conformation, stabilized by hydrogen bonds between the two domains, has a significant impact on the receptor's function and the apparent affinity of agonists. jneurosci.orgresearchgate.net

Advanced Research Methodologies and Techniques

Electrophysiological Studies

Electrophysiological techniques have been instrumental in elucidating the pharmacological profile of (S)-Iodo-willardiine, particularly its effects on ionotropic glutamate (B1630785) receptors. These methods allow for the direct measurement of ion channel function in response to agonist application, providing critical data on receptor activation, desensitization, and kinetics.

Whole-Cell Recording from Neurons (e.g., Mouse Embryonic Hippocampal Neurons)

Whole-cell patch-clamp recording from cultured neurons, such as those from the mouse hippocampus, is a primary technique for characterizing the activity of compounds like (S)-Iodo-willardiine at AMPA and kainate receptors. nih.gov In this method, a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell. This configuration enables the precise control of the membrane potential and the recording of macroscopic currents flowing through all the ion channels on the cell's surface.

Studies using this technique on mouse embryonic hippocampal neurons have been crucial in determining the potency and efficacy of a series of 5-substituted willardiine derivatives. nih.govencyclopedia.pub These experiments have shown that the (S)-isomers are the active forms of these compounds. nih.gov At equilibrium, (S)-5-iodowillardiine was found to be a potent agonist at these AMPA/kainate receptors. nih.gov The potency of (S)-Iodo-willardiine was compared to other willardiine analogs and the standard agonist AMPA, revealing a specific structure-activity relationship based on the 5-position substituent on the uracil (B121893) ring. nih.govencyclopedia.pub

Table 1: Potency of Willardiine Analogs at AMPA/Kainate Receptors in Mouse Hippocampal Neurons Data sourced from whole-cell recording experiments. encyclopedia.pub

CompoundEC₅₀ (µM)Standard Deviation (±µM)
(S)-Willardiine44.815.0
(S)-5-Fluorowillardiine1.470.39
(S)-5-Bromowillardiine8.821.29
(S)-5-Iodowillardiine 19.2 1.92
(R,S)-AMPA11.0-

Single Channel Recording of AMPA Receptor Binding

Single-channel recording is a high-resolution electrophysiological technique that allows for the observation of the behavior of individual ion channels. This method provides insights into the elementary properties of receptor-channels, such as their conductance, open probability, and gating kinetics, which are averaged out in whole-cell recordings.

While specific single-channel recording data exclusively for iodo-willardiine is not extensively detailed in the reviewed literature, studies on willardiine derivatives, such as the partial agonist (S)-5-fluorowillardiine, provide a strong basis for understanding how these compounds interact with AMPA receptors at the molecular level. nih.govnih.gov These experiments have demonstrated that partial agonists like willardiines activate AMPA receptors to the same discrete conductance levels as full agonists like glutamate. nih.govnih.gov The key difference lies in the probability of the channel being in an open state; partial agonists result in a lower open probability and preferentially populate the lower conductance states compared to full agonists at saturating concentrations. nih.gov It is inferred that this compound would exhibit similar characteristics, activating the same conductance levels but with distinct open-state kinetics and probabilities determined by its specific interaction with the receptor's binding pocket. nih.gov

Table 2: Inferred Single-Channel Conductance Levels of AMPA Receptors Activated by Willardiine Analogs Based on data from studies on partial agonists like (S)-5-fluorowillardiine. nih.gov

Conductance LevelTypical Conductance (pS)
O₁ (Small)~14
O₂ (Intermediate)~26
O₃ (Large)~39

Analysis of Neuronal Activity and Postsynaptic Potentials

Kainate receptors and AMPA receptors both mediate excitatory neurotransmission, but they generate PSPs with different kinetic properties. The rise and decay times of excitatory postsynaptic potentials (EPSPs) mediated by kainate receptors are notably slower than those mediated by AMPA receptors. wikipedia.org By selectively activating kainate receptors, (S)-Iodo-willardiine allows for the isolation and study of this slower component of synaptic transmission. researchgate.net In recordings from dorsal root ganglion (DRG) neurons, the peak amplitude of the response to (S)-Iodo-willardiine was found to be approximately 70% of the response evoked by the parent compound, kainate. jneurosci.org

Measuring Desensitization and Recovery Kinetics

A critical aspect of agonist-receptor interaction is desensitization, a process where the receptor becomes unresponsive to the continued presence of the agonist. The kinetics of desensitization and the subsequent recovery are key pharmacological properties. (S)-Iodo-willardiine has been shown to be a weakly desensitizing agonist at AMPA/kainate receptors in hippocampal neurons, meaning it produces a more sustained current compared to strongly desensitizing agonists. nih.gov

In comparative studies, the desensitization produced by (S)-Iodo-willardiine in hippocampal neurons was significantly less than that caused by (S)-5-fluorowillardiine (63.6% vs 92.5%). jneurosci.org The kinetics of deactivation (the closing of the channel upon agonist removal) and recovery from desensitization also show striking differences depending on the agonist and the type of neuron. In hippocampal neurons, (S)-Iodo-willardiine exhibits rapid deactivation, while in DRG neurons, its deactivation is slow. jneurosci.org

Table 3: Deactivation and Recovery Kinetics of Willardiine Analogs in Hippocampal and DRG Neurons Data reflects the time constant (τ) for deactivation upon agonist removal and the rate of recovery from desensitization. jneurosci.org

CompoundNeuron TypeDeactivation τRecovery from Desensitization
(S)-5-Iodowillardiine Hippocampal168 msec (Rapid)-
(S)-5-FluorowillardiineHippocampal2.1 sec (Slow)-
(S)-5-Iodowillardiine DRG4.2 sec (Slow)Slow (τslow = 4.4 min)
(S)-5-FluorowillardiineDRG43 msec (Rapid)Rapid

Cross-Desensitization Experiments

Cross-desensitization experiments are a powerful tool to determine if different agonists act on the same population of receptors. The protocol involves applying one agonist to desensitize the receptors and then, in the presence of the first agonist, applying a second agonist. If the second agonist fails to elicit a response, it indicates that it binds to the same receptors that were already desensitized by the first.

Such experiments have confirmed that willardiines, including (S)-Iodo-willardiine, bind to the same receptors activated by AMPA and kainate. nih.govmdpi.com Specifically, it was demonstrated that the weakly desensitizing agonist (S)-Iodo-willardiine could block the activation of the rapidly desensitizing response normally evoked by strongly desensitizing agonists like (S)-willardiine and (S)-5-fluorowillardiine. nih.govmdpi.com Conversely, these strongly desensitizing agonists were able to block the sustained, equilibrium response produced by (S)-Iodo-willardiine. nih.govmdpi.com These results elegantly show that both the initial, transient response and the sustained, equilibrium response to willardiines are mediated by the same receptor population. nih.govmdpi.com

In vitro Neonatal Rat Spinal Cord and Dorsal Root Preparations

The isolated neonatal rat spinal cord is a robust in vitro preparation that allows for the study of synaptic transmission and the pharmacology of receptors in a relatively intact neural circuit. nih.govnih.gov This preparation is particularly useful for differentiating the actions of compounds on various glutamate receptor subtypes expressed on motoneurons and primary afferent terminals in the dorsal roots. nih.gov

(S)-Iodo-willardiine has been used extensively in this system as a selective agonist for GluK5 (formerly GluR5)-containing kainate receptors, which are prominently expressed on dorsal root C-fibers. researchgate.netnih.gov Studies using this preparation have established (S)-Iodo-willardiine as a potent agonist at these dorsal root kainate receptors, allowing researchers to differentiate responses mediated by kainate receptors from those mediated by AMPA receptors on motoneurons. nih.gov This selectivity makes it an invaluable tool for probing the physiological roles of GluK5-containing kainate receptors in sensory processing and synaptic integration within the spinal cord. researchgate.netnih.govnih.gov

Table 4: Potency of (S)-Iodo-willardiine at Kainate Receptors on Neonatal Rat Dorsal Roots Data sourced from in vitro electrophysiological studies. nih.gov

AgonistEC₅₀ (µM)
(S)-5-Iodowillardiine 0.127
(S)-5-Trifluoromethyl-willardiine0.108
ATPA1.3
Kainate14.8

Structural Biology Approaches

Structural biology has been instrumental in visualizing the binding of this compound to glutamate receptors, offering a static yet detailed snapshot of the conformational changes that underpin receptor activation.

Crystallography Studies of Receptor-Bound States

X-ray crystallography has been a cornerstone in understanding how this compound interacts with the ligand-binding domain (LBD) of glutamate receptors, particularly the AMPA receptor subunit GluA2 and the kainate receptor subunit GluK1. wikipedia.orgsigmaaldrich.com

Crystallographic studies have revealed that the binding of this compound to the GluA2 LBD induces a partial closure of the "clamshell-like" structure of the domain. nih.govpdbj.org This conformational change is a critical step in the activation of the ion channel. The degree of this domain closure is directly correlated with the efficacy of the agonist; full agonists like glutamate induce a more complete closure, while partial agonists such as this compound result in a less pronounced closure. caltech.eduscielo.br This graded conformational change helps to explain the partial agonist activity of this compound at AMPA receptors. caltech.edunih.gov

Disulfide trapping experiments on a double cysteine mutant of the GluA2 LBD (A452C/S652C) have further demonstrated that even with a partial agonist like this compound bound, the LBD can be trapped in a fully closed conformation, although this state is less stable compared to when a full agonist is bound. pdbj.orgnih.gov This supports the hypothesis that agonist efficacy is at least partially determined by the stability of the fully closed state of the ligand-binding domain. pdbj.org

Table 1: Crystallographic Data for this compound Bound to GluA2 LBD

PDB Code Description Resolution (Å) R-Value Work R-Value Free
1MQG Crystal Structure of the GluR2 Ligand Binding Core in Complex with this compound 2.15 0.185 0.233
1MY4 Crystal Structure of Glutamate Receptor Ligand-Binding Core in Complex with this compound in the Zn Crystal Form 1.90 0.213 0.262
3T96 Iodowillardiine bound to a double cysteine mutant (A452C/S652C) of the ligand binding domain of GluA2 Not Specified Not Specified Not Specified

Data sourced from RCSB PDB. pdbj.orgrcsb.orgatomistry.com

Detailed analysis of the crystal structures shows that the willardiine ring and the iodo group of this compound are accommodated within the binding pocket through specific interactions with amino acid residues. nih.gov For instance, in the GluA2 LBD, the side chain of Met-708 rotates to accommodate the ligand. nih.gov The binding of this compound leads to a domain closure that is intermediate between the open (apo) state and the fully closed state induced by full agonists. nih.gov The extent of this closure has been quantified in various studies, providing a structural basis for its partial agonism. caltech.edu The larger the substituent at the 5-position of the willardiine ring, the less closure is observed, which correlates with reduced efficacy. mcgill.ca

Elucidation of Conformation Changes Upon Binding

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, has been employed to probe the molecular-level interactions between this compound and the GluA2 ligand-binding domain. nih.gov These studies have focused on the vibrational modes of the ligand's carboxylate group and the protein backbone to understand the changes in the chemical environment upon binding. scielo.brnih.gov

Research using a series of willardiine derivatives, including this compound, revealed a downshift in the asymmetric carboxylate vibration upon binding to the GluA2-S1S2 protein. nih.gov Specifically, for this compound and chlorowillardiine, a 14 cm⁻¹ downshift was observed, indicating a favorable interaction at the α-carboxylate group. nih.gov These spectroscopic findings are consistent with the interactions observed in crystal structures and provide a dynamic view of the ligand-protein interactions in solution. nih.gov

FRET-based Probes for Cleft Closure Measurement

Single-molecule Förster Resonance Energy Transfer (smFRET) has been utilized to measure the conformational dynamics of the GluA2 LBD cleft upon binding of this compound. princeton.eduresearchgate.net This technique allows for the real-time observation of distances between fluorescent probes attached to the two lobes of the LBD, providing insights into the extent and dynamics of cleft closure.

smFRET studies have shown that the agonist-binding domain bound to this compound samples a wider range of cleft closure states compared to when it is bound to more efficacious willardiine derivatives like chlorowillardiine. researchgate.net This suggests a greater conformational heterogeneity and lower stability of the closed-cleft state for this compound, which is consistent with its profile as a partial agonist. nih.govresearchgate.net The FRET efficiency, which correlates with the degree of cleft closure, is generally lower for partial agonists like this compound compared to full agonists. nih.gov

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for characterizing the affinity of ligands for their receptors. In the context of this compound, these assays have been crucial for determining its binding affinity and selectivity for various glutamate receptor subtypes. wikipedia.orgontosight.ai

These assays typically involve incubating a radiolabeled ligand (e.g., [³H]kainate or (S)-[³H]AMPA) with a preparation of membranes containing the receptors of interest, in the presence of varying concentrations of an unlabeled competitor ligand, such as this compound. washington.edunih.gov By measuring the displacement of the radioligand, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competitor can be determined, providing a measure of its binding affinity.

Studies using (S)-[³H]AMPA binding to rat brain synaptic membranes showed that this compound was a relatively weak inhibitor compared to other willardiine analogues like (S)-5-fluorowillardiine, indicating a lower affinity for AMPA receptors. nih.gov Conversely, competition experiments against [³H]kainate binding have demonstrated the selectivity of this compound for certain kainate receptor subtypes. wikipedia.orgwashington.edu For instance, this compound is a potent agonist at GluK1-containing kainate receptors but has low affinity for GluK2. sigmaaldrich.com

Table 2: Receptor Binding Profile of (S)-5-Iodowillardiine

Receptor Subtype Activity EC50 / Ki
GluK1 Potent Agonist 0.21 µM (EC50)
GluK1/GluK5 Potent Agonist 0.06 µM (EC50)
GluK1/GluK2 Agonist 0.47 µM (EC50)
GluK2/GluK5 Agonist 30 µM (EC50)
GluA1 Low Affinity Agonist 33.6 µM (EC50)
GluA2 Low Affinity Agonist 1.5 µM (EC50)
GluK2, GluK6, GluK7 No Interaction Not Applicable

EC50 values represent the concentration of a drug that gives a half-maximal response. Ki values represent the inhibitory constant for a drug. Data compiled from various sources. sigmaaldrich.com

Displacement of Radiolabeled Agonists

A fundamental technique to determine the binding affinity of this compound is the radioligand displacement assay. This method involves the use of a radiolabeled compound, such as [3H]kainate or [3H]AMPA, which binds to specific receptor sites. wikipedia.orgnih.gov The ability of this compound to displace these radiolabeled agonists from the receptor is then measured. The concentration of this compound required to displace a certain percentage of the radiolabeled ligand provides an indication of its binding affinity for that particular receptor.

Studies have shown that (S)-5-iodowillardiine can displace radiolabeled agonists from both AMPA and kainate receptors. wikipedia.org In experiments using HEK 293 cell membranes expressing homomeric GluK1 kainate receptors, (S)-5-Iodowillardiine was shown to displace the majority of [3H]kainate binding. nih.gov However, in P1 rat brain membranes, which contain a heterogeneous population of glutamate receptors, (S)-5-iodowillardiine produced only a modest reduction in [3H]kainate binding, suggesting its selectivity for specific kainate receptor subunits. nih.gov

Determination of Binding Affinities (Ki values)

The binding affinity of this compound and its analogs is quantitatively expressed by the inhibition constant (Ki). The Ki value represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

While specific Ki values for this compound are not always explicitly detailed in the provided context, the relative binding affinities of a series of willardiine derivatives have been established through radioligand displacement assays. jneurosci.org These studies contribute to a broader understanding of how structural modifications to the willardiine molecule, such as the addition of an iodine atom at the 5-position, influence its interaction with the binding sites of AMPA and kainate receptors. jneurosci.orgacs.org For instance, the antagonist (S)-3-(2-Carboxybenzyl)willardiine (UBP302), a derivative of willardiine, was found to weakly inhibit [3H]kainate binding to human GluK7 with a Ki value of 374 ± 122 μM. nih.gov

In Vitro and In Vivo Models

The functional consequences of this compound's interaction with glutamate receptors have been extensively studied in a variety of in vitro and in vivo models. These models have been crucial for understanding its role as a selective agonist and its potential physiological effects.

Studies in Mouse Embryonic Hippocampal Neurons

Whole-cell patch-clamp recordings from cultured mouse embryonic hippocampal neurons have been a key in vitro model for characterizing the activity of this compound. encyclopedia.pubmdpi.comnih.gov In these studies, (S)-5-iodowillardiine was identified as a selective kainate receptor agonist. encyclopedia.pubmdpi.com When applied to these neurons, (S)-5-iodowillardiine produced responses that were distinct from those elicited by AMPA or other willardiine analogs. nih.gov

Cross-desensitization experiments in this model confirmed that willardiines, including the iodo-derivative, bind to the same receptors activated by kainate and AMPA. encyclopedia.pubnih.gov These studies also revealed that (S)-5-iodowillardiine is a weakly desensitizing agonist, meaning it produces a more sustained response compared to strongly desensitizing agonists like (S)-5-fluorowillardiine. acs.orgnih.gov The equilibrium response to (S)-5-iodowillardiine was found to be similar in amplitude to the response to kainate. nih.govebi.ac.uk

Rat Models for Neurogenic Dural Vasodilatation

To investigate the in vivo effects of this compound, researchers have utilized a rat model of neurogenic dural vasodilatation, which is relevant to the study of migraine. nih.govnih.govresearchgate.net4science.ge In this model, electrical stimulation of the dura mater leads to the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve afferents, causing vasodilatation. nih.gov

Administration of (S)-(-)-5-iodowillardiine was found to inhibit this electrically induced dural vessel dilatation. nih.govnih.gov This effect was blocked by pretreatment with a specific iGluR5 receptor antagonist, UBP 302, indicating that the action of this compound is mediated through iGluR5 kainate receptors. nih.govnih.gov Importantly, this compound did not inhibit vasodilatation induced by direct administration of CGRP, suggesting that its mechanism of action is prejunctional, likely involving the inhibition of CGRP release from trigeminal afferents. nih.govnih.govmdpi.com

Hippocampal and Cortical Neurons

Studies on hippocampal and cortical neurons have further elucidated the differential effects of willardiine analogs on AMPA and kainate receptors. wikipedia.orgnih.govresearchgate.net In hippocampal neurons, (S)-5-iodowillardiine exhibits different desensitization kinetics compared to other willardiine derivatives. jneurosci.org The desensitization sequence in hippocampal neurons was found to be fluoro > willardiine > nitro ≈ chloro > bromo > iodo > kainate. researchgate.net

In the entorhinal cortex, the selective GluK5 agonist iodowillardiine was used to investigate the role of these receptors in gamma frequency oscillations, a type of neuronal network activity. nih.gov However, iodowillardiine alone was unable to induce these oscillations, highlighting the complex interplay of different receptor subtypes in generating such network phenomena. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding how the chemical structure of willardiine and its derivatives, including this compound, dictates their affinity and selectivity for different glutamate receptor subtypes. jneurosci.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.net

A key finding from SAR studies is that substitution at the 5-position of the uracil ring of willardiine significantly influences its pharmacological profile. nih.gov The addition of a halogen atom, such as iodine, alters the binding affinities and stability of the analogs. mdpi.com Specifically, 5-iodo substitution results in a compound with enhanced selectivity and potency for kainate receptors over AMPA receptors. researchgate.netnih.gov The potency sequence for a series of 5-substituted willardiines at AMPA/kainate receptors in mouse embryonic hippocampal neurons was determined to be fluoro > nitro > chloro ≈ bromo > iodo > willardiine. acs.orgnih.govebi.ac.ukresearchgate.net

Furthermore, SAR studies have been instrumental in the development of selective antagonists. By introducing substituents at the N3 position of the uracil ring, researchers have been able to convert the agonist willardiine into antagonists for AMPA and kainate receptors. researchgate.netnih.govnih.gov For instance, the N3-2-carboxybenzyl substituted analog of willardiine proved to be a potent and selective antagonist for GluK5-containing kainate receptors. nih.gov The addition of an iodine atom at the 5-position of this antagonist further enhanced its potency and selectivity for GluK5. nih.gov

Crystal structure analysis of the GluR5 ligand-binding core in complex with willardiine derivatives has provided molecular-level insights into these SAR findings. jneurosci.org In the complexes with 5-iodo and 5-bromo willardiine, the methionine residue Met708 rotates outward to accommodate the larger halogen atoms compared to the 5-fluoro complex. jneurosci.org These structural details help to explain the observed differences in affinity and selectivity among the halogenated willardiine analogs.

Systematic Variation of Substituents on the Uracil Ring

Systematic modification of the uracil ring in willardiine-based compounds has been a cornerstone of research to develop analogues with tailored pharmacological profiles. Willardiine, first isolated from Acacia willardiana seeds, presents a uracil moiety that serves as a bioisostere for the distal carboxyl group of L-glutamate. encyclopedia.pubmdpi.com Researchers have systematically introduced various substituents onto this ring to probe the binding pockets of AMPA and kainate receptors.

These studies have revealed that even minor alterations to the uracil ring can dramatically shift a compound's activity from an AMPA receptor agonist to a selective kainate receptor agonist or even an antagonist. nih.gov For instance, the addition of different functional groups at the 5-position has been a particularly fruitful strategy for modulating receptor selectivity. acs.org This approach has not only led to the development of potent research tools like 5-fluorowillardiine and 5-iodowillardiine but has also provided deep insights into the structural topology of the ligand-binding domains of different iGluR subtypes. nih.govacs.org The underlying principle is that the size, lipophilicity, and electronic properties of the substituent at the 5-position critically influence the compound's fit and interaction with the receptor's binding site. acs.org

Impact of 5-Position Halogen Substitution on Agonist Potency and Selectivity

One of the most significant findings in the study of willardiine analogues is the profound effect of halogen substitution at the 5-position of the uracil ring. This single modification can switch the compound's selectivity between AMPA and kainate receptors. nih.gov

(S)-5-Fluorowillardiine, for example, is a potent and selective AMPA receptor agonist, demonstrating higher affinity for GluA1 and GluA2 subunits over others. nih.govacs.orgacs.org In contrast, substituting the fluorine with a larger iodine atom results in (S)-5-iodowillardiine, a compound that shows high affinity and potent agonist activity primarily at kainate receptors containing the GluK1 (formerly GluR5) subunit. nih.govwikipedia.orgnih.gov It exhibits a remarkable 600- to 4000-fold selectivity for GluK1 over AMPA receptor subtypes and the GluK2 kainate receptor subunit. bio-techne.com

Research on a series of 5-halogenated willardiines established a clear trend in agonist potency at AMPA receptors, which generally follows the sequence: Fluoro > Bromo > Iodo > Willardiine. encyclopedia.pubresearchgate.netnih.gov However, this substitution also affects the degree of receptor desensitization, with (S)-5-iodowillardiine being a weakly desensitizing agonist compared to the strongly desensitizing (S)-5-fluorowillardiine. acs.org These findings highlight that the size and electronegativity of the halogen at the 5-position are critical determinants for both binding affinity and functional efficacy at AMPA and kainate receptors. acs.orgmcgill.ca

Agonist Potency and Selectivity of 5-Halogenated Willardiine Analogues
CompoundPrimary Receptor TargetKey FindingReference
(S)-5-FluorowillardiineAMPA ReceptorsPotent and selective AMPA agonist. EC₅₀ of 1.5 µM, ~7 times more potent than AMPA. encyclopedia.pubnih.govacs.org
(S)-5-BromowillardiineAMPA/Kainate ReceptorsPotent agonist that produces rapid but incomplete desensitizing responses. encyclopedia.pubmdpi.com
(S)-5-IodowillardiineKainate Receptors (GluK1/GluR5)Highly selective GluK1 agonist with a Kᵢ of 0.24 nM. Shows >600-fold selectivity over AMPA receptors. acs.orgwikipedia.orgbio-techne.com

Influence of N3-Substitution on Receptor Antagonism

While modifications at the C5 position primarily modulate agonist activity, substitutions at the N3 position of the uracil ring have been shown to be a key strategy for converting willardiine agonists into antagonists. nih.govnih.gov Initial studies showed that simply blocking the ionization of the uracil ring by adding a methyl group at the N3 position was insufficient to induce antagonist properties; the resulting compound remained a weak agonist. mdpi.comnih.govresearchgate.net

The critical breakthrough came with the introduction of a side-chain containing a carboxylic acid group at the N3-position. mdpi.comnih.gov This modification effectively increases the distance between the alpha-amino acid portion and a terminal acidic group, a common strategy for converting glutamate receptor agonists into antagonists. nih.gov For example, N3-carboxybenzyl and N3-carboxyalkyl substituted willardiine analogues have been synthesized and shown to act as antagonists at both AMPA and kainate receptors. encyclopedia.pubmdpi.comresearchgate.net

Further refinement, such as adding an iodo group to the 5-position of these N3-substituted antagonists, can enhance potency and selectivity for kainate receptors. mdpi.comnih.govnih.gov For instance, the compound UBP301, which combines an N3-substituent with a 5-iodo group, was identified as a potent and approximately 30-fold selective kainate receptor antagonist. nih.gov These findings underscore that a carboxylic acid-bearing substituent at the N3 position is a crucial structural requirement for imparting antagonist activity to the willardiine scaffold. mdpi.comnih.gov

Effect of N3- and C5-Substitutions on Kainate Receptor Antagonism
CompoundN3-SubstituentC5-SubstituentActivity (Apparent KD)Reference
UBP277Carboxyethyl-H73.1 µM nih.gov
UBP291Carboxyethyl-I (Iodo)9.83 µM nih.gov
UBP282 (3-CBW)4-Carboxybenzyl-HEquipotent at AMPA/Kainate mdpi.comnih.gov
UBP3012-Carboxybenzyl-I (Iodo)5.94 µM (Potent & Selective) nih.gov

Role of Stereochemistry on Activity

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogues. The amino acid side chain of willardiine contains a chiral center, and its spatial configuration is critical for effective interaction with glutamate receptors. mdpi.comnih.gov

Research has consistently demonstrated that the (S)-enantiomer is the biologically active form for both agonist and antagonist willardiine derivatives. mdpi.comnih.govcapes.gov.br The (S)-isomers of willardiine and 5-bromowillardiine are potent agonists, while the (R)-isomers are largely inactive. acs.org This stereochemical preference is maintained in the antagonist series. For N3-substituted antagonists, the (S)-stereochemistry is optimal for blocking both AMPA and kainate receptors. mdpi.comnih.govcapes.gov.br For example, the kainate receptor antagonist activity of the N3-2-carboxybenzyl analogue was found to reside almost exclusively in the (S)-enantiomer, with the (R)-enantiomer being nearly inactive. mdpi.comnih.govcapes.gov.br This strict stereochemical requirement suggests a precise three-point binding interaction within the receptor's ligand-binding domain, which can only be satisfied by the specific spatial arrangement of the functional groups in the (S)-configuration.

Neurobiological and Physiological Implications

Modulation of Glutamatergic Signaling Pathways

Iodo-willardiine primarily exerts its effects by modulating glutamatergic signaling pathways through its interaction with kainate receptors. mdpi.com Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian brain, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. mdpi.com this compound specifically targets the iGluR family, with a notable selectivity for kainate receptors containing the GluK1 (formerly GluR5) subunit. wikipedia.orgnih.gov

Studies on recombinant kainate receptors have demonstrated that this compound potently activates homomeric GluK1 receptors. nih.gov In contrast, it shows little to no activity on homomeric GluK2 (GluR6) or GluK3 (GluR7) receptors. nih.gov When GluK1 is co-expressed with the KA2 subunit, the resulting heteromeric receptors are also sensitive to this compound, though with a higher concentration required for activation and a faster recovery from desensitization compared to homomeric GluK1 receptors. nih.gov This subunit-specific action allows for the targeted investigation of neural circuits where GluK1-containing kainate receptors are prevalent. nih.gov For instance, the activation of iGluR5 kainate receptors by this compound has been shown to inhibit neurogenic dural vasodilation, a process implicated in migraine pathophysiology, likely by modulating the release of calcitonin gene-related peptide (CGRP). mdpi.comnih.gov

The selectivity of this compound for GluK1-containing receptors is attributed to specific amino acid residues within the ligand-binding domain. nih.gov This molecular specificity has been crucial in differentiating the roles of various kainate receptor subtypes in complex neurological processes. nih.gov

Contribution to Excitatory Synaptic Transmission

As a kainate receptor agonist, this compound directly contributes to excitatory synaptic transmission. acs.org Kainate receptors, along with AMPA and NMDA receptors, are responsible for mediating fast excitatory neurotransmission. mdpi.comphysiology.org Upon binding of an agonist like this compound, the kainate receptor's ion channel opens, allowing the influx of cations such as Na+ and Ca2+ into the neuron. wikipedia.org This influx leads to depolarization of the postsynaptic membrane, increasing the likelihood of an action potential.

While AMPA receptors are generally considered the primary mediators of fast excitatory postsynaptic currents (EPSCs), kainate receptors also contribute to the postsynaptic response at certain synapses. nih.gov The use of selective agonists like this compound has been instrumental in dissecting the specific contribution of kainate receptors to synaptic events. researchgate.net Research has shown that kainate receptors can generate a smaller, more slowly decaying component of the EPSC compared to AMPA receptors. wikipedia.org

Regulation of Neurotransmitter Release (e.g., L-glutamate, CGRP)

Beyond its postsynaptic effects, this compound plays a significant role in regulating the release of neurotransmitters, including the primary excitatory neurotransmitter L-glutamate and the neuropeptide CGRP. nih.govnih.gov This regulation is primarily mediated by presynaptic kainate receptors.

Facilitatory and Inhibitory Autoreceptor Functions

Presynaptic kainate receptors can function as autoreceptors, modulating the release of glutamate from the presynaptic terminal. nih.gov This function can be either facilitatory or inhibitory, depending on the pattern of synaptic activity. researchgate.net this compound, by activating these presynaptic receptors, can influence this feedback loop. For example, activation of presynaptic kainate receptors containing the iGluR5 subunit can reduce glutamate release at primary afferent sensory synapses. nih.gov This inhibitory effect is thought to be a mechanism by which this compound can dampen excessive neuronal excitation. ucl.ac.uk

Response to Ambient Glutamate Levels

Kainate receptors are also sensitive to ambient levels of glutamate in the extracellular space. nih.gov This allows them to provide a tonic (continuous) regulation of neurotransmitter release. researchgate.net By activating these receptors, this compound can mimic the effect of ambient glutamate, thereby influencing the baseline level of synaptic transmission.

A key finding is the ability of this compound to inhibit the release of CGRP from trigeminal afferents. nih.govbmrat.org This is particularly relevant in the context of migraine, where CGRP is a key player in neurogenic inflammation and pain. bmrat.org Studies have shown that systemic administration of this compound can inhibit electrically induced dural vasodilation, an effect that is blocked by a specific iGluR5 receptor antagonist. nih.gov This suggests that activation of presynaptic iGluR5 receptors by this compound leads to a reduction in CGRP release, thereby mitigating a key process in migraine pathogenesis. nih.gov

NeurotransmitterEffect of this compound ActivationReceptor Subunit ImplicatedLocation of ActionReference
L-glutamateInhibition of releaseGluK1 (iGluR5)Presynaptic terminals of primary afferent sensory synapses nih.gov
CGRPInhibition of releaseGluK1 (iGluR5)Peripheral trigeminal afferents nih.govbmrat.org

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. acs.org Kainate receptors, and by extension their agonist this compound, are involved in modulating these long-lasting changes in synaptic efficacy. nih.gov

Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Kainate receptors can act as triggers for both long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. researchgate.netnih.gov The outcome—LTP or LTD—can depend on the specific synapse, the pattern of stimulation, and the subtypes of kainate receptors involved. wikipedia.org

The activation of kainate receptors can influence the induction of LTP and LTD through various mechanisms, including direct depolarization of the postsynaptic membrane and modulation of neurotransmitter release. researchgate.net While much of the research on LTP and LTD has focused on NMDA and AMPA receptors, the use of selective compounds like this compound has helped to elucidate the specific contributions of kainate receptors to these fundamental processes of synaptic plasticity. nih.govacs.org

Involvement in Neuronal Development and Function

(S)-(-)-5-Iodowillardiine is a chemical compound recognized for its potent and highly selective agonist activity at specific types of ionotropic glutamate receptors. It is particularly selective for kainate receptors that contain the GluK1 subunit (also known as GluR5). wikipedia.org Its utility in neuroscience research stems from this selectivity, as it has a low affinity for AMPA receptors and does not interact with GluK2, GluK6, or GluK7 kainate receptor subunits. acs.org This specificity allows researchers to isolate and study the functional roles of GluK1-containing kainate receptors in the central nervous system. wikipedia.orgwikipedia.orgresearchgate.net

Kainate receptors are widely distributed throughout the mammalian nervous system, including in the hippocampus, cerebral cortex, and dorsal root ganglia, and are found at both presynaptic and postsynaptic sites. researchgate.net Research has shown their high expression during early postnatal development, suggesting a significant contribution to the formation and maturation of neural circuits. researchgate.net The activation of these receptors is involved in various fundamental neuronal processes, including synaptic plasticity—the ability of synapses to strengthen or weaken over time. researchgate.net Kainate receptors can act as triggers for both long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. researchgate.net

Studies using this compound and its analogs on cultured neurons have provided direct evidence of their role in modulating neuronal function. For instance, research on mouse embryonic hippocampal neurons utilized 5-substituted willardiines, including this compound, to probe the activity of AMPA and kainate receptors. acs.org In cultured rat hippocampal neurons, the application of (S)-5-Iodowillardiine, under conditions where AMPA receptors were blocked, led to a significant increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov This demonstrates that GluK1-containing kainate receptors, activated by this compound, play a crucial role in regulating GABAergic inhibitory transmission. nih.gov The compound's ability to selectively activate these receptors has made it an invaluable tool for dissecting the complex signaling pathways that govern neuronal development and function. researchgate.netnih.gov

Table 1: Receptor Activity of Willardiine Analogs

Compound Receptor Selectivity Potency (EC50 in µM) Primary Effect
(S)-5-Iodowillardiine Selective agonist for GluK1-containing kainate receptors. wikipedia.org 0.21 µM for GluK1 Potent agonist with weak desensitization. acs.orgnih.gov
(S)-5-Fluorowillardiine Selective agonist for AMPA receptors. encyclopedia.pubmdpi.com 1.47 µM encyclopedia.pub Potent agonist with strong desensitization. acs.orgnih.gov
(S)-Willardiine Agonist for AMPA receptors. acs.orgnih.gov 44.8 µM encyclopedia.pub Partial agonist. researchgate.net
(S)-5-Bromowillardiine Potent agonist at AMPA/kainate receptors. mdpi.com 8.82 µM encyclopedia.pub Produces rapid but incomplete desensitization. mdpi.com

Contribution to Synchronized Rhythmic Activity in the Brain

Synchronized rhythmic activity, such as gamma oscillations (30-80 Hz), is a fundamental process in the brain associated with higher cognitive functions like perception, learning, and memory. nih.govfrontiersin.org Kainate receptors have been identified as key contributors to the generation and maintenance of this synchronized neuronal firing in various cortical regions. researchgate.netnih.gov The specific involvement of kainate receptor subunits in this activity has been a subject of detailed pharmacological investigation.

The role of GluK5-containing kainate receptors, the specific target of this compound, has been explored in the context of network oscillations. nih.gov A study investigating gamma frequency oscillations in the medial entorhinal cortex (MEC) found that these specific receptors are involved. While the study noted that the selective GluK5 agonists ATPA and this compound did not, by themselves, induce gamma network activity in the CA3 region of the hippocampus, it highlighted the role of these receptors in the underlying network processes. nih.gov The modulation of neurotransmitter release by presynaptic kainate receptors is one mechanism by which they can influence network-level activity. researchgate.netnih.gov By altering the balance of excitation and inhibition, the activation of GluK1/GluK5-containing kainate receptors can shape the rhythmic and synchronous firing of neuronal ensembles, thereby contributing to the complex dynamics that support cognitive processing. researchgate.netnih.gov

Therapeutic Research Directions and Potential Applications

Iodo-willardiine as a Research Tool

This compound's primary value lies in its high potency and selectivity as an agonist for certain receptor subtypes, which allows researchers to dissect complex neural signaling pathways. wikipedia.org It is a derivative of willardiine, which is a partial agonist of ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptors. wikipedia.orgnih.gov Analogs of willardiine have been instrumental in studying the structure of these receptors and the functional outcomes of their activation in different brain regions. wikipedia.orgresearchgate.netmdpi.com

A significant application of this compound is in the characterization of kainate receptors, a subtype of ionotropic glutamate receptors. wikipedia.org Unlike the parent compound willardiine, which acts on both AMPA and kainate receptors, 5-Iodowillardiine is a potent and highly selective agonist for kainate receptors containing the GluK1 subunit (formerly known as GluR5). wikipedia.org It demonstrates high affinity for the hGluK1 receptor subtype, with a reported Ki value of 0.24 nM. bio-techne.comrndsystems.com

This selectivity is crucial for distinguishing the roles of different receptor subtypes. Research shows that 5-Iodowillardiine has 600 to 4000-fold selectivity for GluK1 over AMPA receptor subtypes and the homomeric GluK2 (formerly hGluR6) kainate receptor. bio-techne.comrndsystems.com It activates kainate receptors that contain GluK1 or GluK5 subunits but does not act on those with GluK2 subunits. wikipedia.org This specificity makes 5-Iodowillardiine an indispensable tool for isolating and investigating the physiological and pathological functions of GluK1-containing receptors, which have been implicated in processes such as apoptosis and necrosis. wikipedia.org

Table 1: Receptor Selectivity of (S)-(-)-5-Iodowillardiine

Receptor Subtype Affinity (Ki) Selectivity Reference
hGluK1 (hGluR5) 0.24 nM High bio-techne.comrndsystems.com
AMPA Subtypes Low 600-4000 fold lower than for hGluK1 bio-techne.comrndsystems.com
hGluK2 (hGluR6) Low 600-4000 fold lower than for hGluK1 bio-techne.comrndsystems.com

| GluK5 | Agonist activity | Activates when present in a receptor complex | wikipedia.org |

This table presents data compiled from multiple sources to illustrate the receptor binding profile of (S)-(-)-5-Iodowillardiine.

By comparing the effects of different 5-substituted willardiine analogs, researchers can investigate the structure-function relationships of AMPA and kainate receptors. wikipedia.org Simple modifications to the willardiine molecule can result in significant changes in the ability of the agonist to cause receptor desensitization—a process where the receptor temporarily stops responding despite the continued presence of the agonist. nih.govencyclopedia.pub

Studies using mouse embryonic hippocampal neurons have revealed a clear potency and desensitization sequence among these analogs. While (S)-5-fluorowillardiine is a potent agonist that causes strong desensitization, (S)-5-iodowillardiine is a weakly desensitizing agonist. encyclopedia.pub At high concentrations, the response to the weakly desensitizing 5-Iodowillardiine is comparable in size to the response to kainate itself and is ten times larger than the response to the strongly desensitizing willardiine. This characteristic allows researchers to study the structural basis of partial agonism and the mechanisms underlying receptor gating and desensitization. researchgate.net Furthermore, structure-activity analyses have shown that while S-stereochemistry is optimal for agonism and subsequent antagonism in derived compounds, the addition of an iodine atom at the 5-position of the uracil (B121893) ring can enhance antagonist activity at kainate receptors in certain modified willardiine derivatives. nih.gov

Table 2: Desensitization Effects of 5-Substituted Willardiine Analogs

Compound Potency Rank Degree of Desensitization Reference
(S)-5-Fluorowillardiine 1 Strong encyclopedia.pub
(S)-Willardiine 6 Strong encyclopedia.pub
(S)-5-Bromowillardiine 4 Incomplete encyclopedia.pub

| (S)-5-Iodowillardiine | 5 | Weak | encyclopedia.pub |

This table ranks the compounds based on agonist potency and describes their varied effects on receptor desensitization.

Characterization of Kainate Receptor Subtypes and Function

Implications for Neurological Disorders and Pathological Processes

The study of willardiine analogs, including 5-Iodowillardiine, has significant implications for understanding and potentially treating neurological disorders where glutamate signaling is dysregulated. wikipedia.orgnih.govresearchgate.net

Many neurological diseases are defined by changes in glutamate signaling, making ligands for AMPA and kainate receptors subjects of intense study. wikipedia.orgnih.gov Willardiine analogues are known to bind specifically to these receptors, which are implicated in a variety of these disorders. nih.govencyclopedia.pub The ability to selectively activate specific kainate receptor subtypes with 5-Iodowillardiine provides a method to explore the precise role these subtypes play in pathological conditions. wikipedia.org For instance, it has been utilized in research assessing the functional roles of GluK1-containing receptors in cellular death processes like apoptosis and necrosis, which are central to many neurological pathologies.

Research into neurodegenerative disorders such as Alzheimer's and Parkinson's disease often involves examining the glutamate system. wikipedia.org While willardiine analogs have not been developed as direct therapeutics, their use in research is critical. wikipedia.org Ligands for AMPA and kainate receptors are frequently studied as potential therapeutic agents for these conditions. wikipedia.orgnih.gov The high affinity of 5-Iodowillardiine for the hGluK1 receptor subtype makes it a valuable tool for probing the involvement of this specific receptor in the pathophysiology of neurodegeneration. bio-techne.com

Kainate receptors are prominently expressed in neural pathways associated with pain and nociception (the sensory nervous system's response to harmful stimuli). nih.gov The presence of functional kainate receptors in the dorsal root ganglia and at synapses in the spinal cord highlights their potential importance in pain signaling. nih.gov 5-Iodowillardiine has been specifically used to assess the functional roles of GluK1-containing kainate receptors in neuropathic pain.

In models of migraine, a disorder involving the trigeminovascular pain pathway, 5-Iodowillardiine has been used as a selective GluK1 agonist to evoke neuronal firing in the trigeminocervical complex. nih.gov Conversely, another study noted that selective activation of GluK1 receptors by a willardiine analog helped to attenuate processes associated with migraine development. nih.gov This research demonstrates the utility of 5-Iodowillardiine in dissecting the specific contribution of GluK1 receptors to nociceptive signaling and exploring them as potential targets for pain intervention. nih.gov

Inhibition of Neurogenic Dural Vasodilatation (e.g., in Migraine Models)

Epilepsy Research

The role of kainate receptors in epilepsy is complex and has been the subject of extensive research. nih.govresearchgate.net These receptors are implicated in various aspects of epilepsy, and their dysregulation has been linked to the condition. nih.govresearchgate.net Antagonists of GluK1 (formerly GluR5)-containing kainate receptors have shown potential in the treatment of epilepsy. nih.govwikipedia.org For instance, GluK1 antagonists have been observed to prevent the development of epileptic activity in animal models. wikipedia.org

While direct studies on this compound, an agonist, in epilepsy models are less common, the compound is a crucial tool for studying the function of kainate receptors. nih.govresearchgate.net As a selective agonist for kainate receptors, this compound helps in elucidating the specific roles these receptors play in neuronal excitability and seizure generation. nih.govresearchgate.net Research with willardiine-derived antagonists has shown that blocking GluK1-containing kainate receptors can be a strategy for managing epileptic seizures. wikipedia.org

Cerebral Ischemia Research

Glutamate-mediated excitotoxicity is a major contributor to neuronal damage following cerebral ischemia. battlegroundhealingarts.com Consequently, antagonists of glutamate receptors, including AMPA and kainate receptors, have been investigated as potential neuroprotective agents. nih.govnih.gov Antagonists selective for GluR5-containing kainate receptors have demonstrated utility in animal models of cerebral ischemia. nih.gov For example, the antagonist LY377770 has shown neuroprotective effects in both global and focal cerebral ischemia models. researchgate.net

This compound, as a selective kainate receptor agonist, serves as a valuable research tool in this field to understand the specific contributions of kainate receptor activation to ischemic neuronal death. nih.govencyclopedia.pub While agonists are generally not pursued for neuroprotection in ischemia due to excitotoxicity concerns, the study of compounds like this compound is essential for characterizing the receptors that are targets for antagonist drugs. nih.govresearchgate.net

Anxiety Research

The glutamatergic system is also implicated in anxiety disorders. researchgate.net Research has suggested that blocking AMPA and/or kainate receptors could be a viable strategy for treating anxiety. researchgate.net Preclinical studies using antagonists that act on these receptors have shown anxiolytic-like effects. researchgate.net For instance, antagonists of GluK1-containing kainate receptors have demonstrated efficacy in animal models of anxiety. wikipedia.orgresearchgate.net While direct research on this compound for anxiety is not prominent, its role as a selective kainate receptor agonist makes it a useful compound for differentiating the functions of various glutamate receptor subtypes in anxiety-related behaviors. wikipedia.orgresearchgate.net

This compound as a Building Block or Lead Compound for Drug Design

The unique structure and biological activity of this compound make it an important scaffold for the development of new therapeutic agents. encyclopedia.pubontosight.ai As a derivative of the natural product willardiine, it has served as a lead compound for creating a range of agonists and antagonists targeting glutamatergic receptors. ontosight.ainih.gov Simple modifications to the willardiine structure can lead to significant changes in the ability of the resulting compounds to activate or block AMPA and kainate receptors. encyclopedia.pubmdpi.com

The addition of an iodine atom at the 5-position of the uracil ring in willardiine results in a switch in selectivity, creating an agonist with a roughly 100-fold preference for kainate receptors over AMPA receptors. nih.gov This highlights the importance of the 5-position in determining receptor selectivity. nih.gov Furthermore, introducing substituents at the N3 position of the uracil ring has been a key strategy in converting the agonist willardiine into potent antagonists. nih.govresearchgate.net For example, adding a carboxybenzyl group at the N3-position can yield compounds with antagonist activity at both AMPA and kainate receptors. researchgate.netnih.gov

Table 2: Structural Modifications of Willardiine and Resulting Activity

Base Compound Modification Resulting Compound Class Primary Target
Willardiine 5-Iodo substitution Agonist nih.gov Kainate Receptors nih.gov
Willardiine N3-carboxyalkyl side-chain Antagonist nih.gov AMPA/Kainate Receptors nih.gov
N3-substituted Willardiine 5-Iodo substitution Potent Antagonist nih.govresearchgate.net Kainate Receptors nih.govresearchgate.net

Optimization of Pharmacokinetic and Pharmacodynamic Properties

A critical aspect of using this compound as a lead compound is the optimization of its pharmacokinetic and pharmacodynamic properties. ontosight.aimdpi-res.com Understanding the thermodynamics of how willardiine analogues bind to glutamate receptors provides valuable insights for drug design. nih.govacs.org

Studies have shown that the binding of willardiine analogues to AMPA receptors can be driven by either enthalpy or entropy, depending on the specific modifications to the molecule. nih.gov For instance, this compound's binding is largely driven by an increase in entropy at physiological pH. nih.gov The charged state of the uracil ring on willardiine derivatives has been identified as a key determinant of the enthalpic contribution to binding. nih.gov This knowledge allows for the rational design of new compounds with optimized binding characteristics. nih.govacs.org

The addition of a halogen to the uracil moiety generally increases the stability and binding affinity of willardiine analogues for AMPA receptors. nih.govencyclopedia.pub The pharmacokinetics of willardiine-derived antagonists must be thoroughly elucidated before they can be considered for therapeutic use. wikipedia.org The goal is to develop compounds with improved selectivity, potency, and metabolic stability for the treatment of neurological disorders such as pain, epilepsy, and ischemia. wikipedia.orgresearchgate.net

Development of Novel Therapeutic Strategies and Diagnostic Tools

This compound, a synthetic derivative of the naturally occurring amino acid willardiine, is a subject of ongoing scientific investigation for its potential in biomedical research and drug development. ontosight.ai Its chemical structure, featuring an iodine atom on the pyrimidine (B1678525) ring, presents unique opportunities for therapeutic and diagnostic applications. ontosight.ai

The presence of the iodine atom allows for potential radioisotopic labeling, a technique that could be valuable for creating diagnostic tools. ontosight.ai Furthermore, the structural characteristics of this compound suggest its utility as a lead compound in the design of new drugs. ontosight.ai By modifying its iodinated pyrimidine core, researchers can aim to optimize the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. ontosight.ai

The broader family of willardiine analogues has been instrumental in studying the structure of AMPA and kainate receptors, which are implicated in various neurological disorders due to their role in glutamate signaling. mdpi.comresearchgate.net This research is crucial for developing potential neurodrugs. mdpi.comresearchgate.net The applications of these compounds are diverse, including the potential for creating nucleopeptide/DNA chimeras for diagnostic purposes. mdpi.comnih.gov

Exploration of Antagonist Development based on Willardiine Scaffold

The willardiine structure has proven to be a versatile scaffold for developing a range of compounds that interact with glutamate receptors, including agonists and antagonists. acs.orgnih.gov This has led to the exploration of willardiine derivatives as potential treatments for a variety of neurological conditions. wikipedia.org

Key modifications to the willardiine molecule can dramatically alter its function. For instance, substituting the willardiine ring at the N3 position with a carboxybenzyl or carboxyethyl group can convert the compound into an antagonist. acs.orgnih.gov This is a significant shift from the natural agonist activity of willardiine. These synthetic antagonists are being investigated for their therapeutic potential in conditions characterized by the overactivation of kainate or AMPA receptors. mdpi-res.comnih.gov

Research has shown that specific structural features are crucial for antagonist activity. These include the presence of an N3-substituent with a carboxylic acid side-chain and the S-stereochemistry of the molecule. nih.govnih.gov Furthermore, the addition of an iodine atom at the 5-position of the uracil ring has been found to enhance the antagonist's potency at kainate receptors. nih.govnih.gov This has led to the development of potent and selective antagonists for specific kainate receptor subunits, such as GluK1. encyclopedia.pubppm.edu.pl

Willardiine-derived antagonists have demonstrated efficacy in animal models for treating conditions such as pain, epilepsy, and anxiety. wikipedia.org For example, antagonists of the GluK1 subunit of the kainate receptor have shown promise in preventing epileptic seizures. wikipedia.org

Table 1: Key Willardiine-Based Antagonists and their Properties

Compound Key Structural Modification Receptor Selectivity Potential Therapeutic Application
UBP282 N3-4-carboxybenzyl substitution Equip-otent at AMPA and GluK5-containing kainate receptors Neurological disorders
UBP296/UBP302 N3-2-carboxybenzyl substitution Potent and selective GluK1 antagonist Epilepsy, Neurological disorders
UBP310 Benzene moiety replaced with a thiophene (B33073) ring High selective affinity at GluK1 and GluK3 receptors Neurological disorders

Applications in Peptide Chemistry

Willardiine and its analogues, as nucleoamino acids, hold significant importance in the field of peptide chemistry. mdpi.comresearchgate.net Their unique structure, combining an amino acid with a nucleobase, allows for the creation of novel peptide-based molecules with diverse applications. mdpi.comresearchgate.net

Nucleopeptide/DNA Chimera Fabrication for Diagnostics

One of the promising applications of willardiine analogues is in the fabrication of nucleopeptide/DNA chimeras for diagnostic purposes. mdpi.comnih.gov These hybrid molecules combine the properties of peptides and nucleic acids. Researchers have developed methods for synthesizing these chimeras using protected nucleoalanines, including willardiine analogues, in a manner compatible with standard DNA synthesis strategies. mdpi.com This opens up possibilities for creating new tools for DNA diagnostics. mdpi.com

Nucleoamino Acid Derivatization of Proteins

The incorporation of nucleoamino acids like willardiine into proteins is another area of active research. mdpi.comnih.gov This process, known as nucleoamino acid derivatization, can facilitate interactions between proteins and nucleic acids. mdpi.comnih.gov This could have broad implications for understanding and manipulating cellular processes involving protein-DNA or protein-RNA binding. The derivatization process itself involves pre-column techniques to prepare the amino acids for incorporation.

Nucleopeptide-Nucleopeptide Molecular Recognition for Nanotechnological Strategies

The ability of nucleopeptides to engage in molecular recognition with each other is being explored for various nanotechnological applications. mdpi.comnih.gov This molecular recognition is driven by specific interactions, similar to those seen between biotin (B1667282) and avidin (B1170675) or protein A/G and antibodies. mdpi.com These interactions can be harnessed to create self-assembling nanostructures. mdpi.com This bottom-up approach, combined with top-down fabrication techniques, has the potential to drive significant advancements in the field of bio-nanotechnology. mdpi.com

Future Research Directions

Elucidation of Full Receptor Architecture and Atomic Structure

A critical avenue for future research is the complete elucidation of the full receptor architecture and atomic structure of kainate receptors (KARs) in complex with Iodo-willardiine. While significant progress has been made in understanding the ligand-binding domains (LBDs) of KAR subunits like GluK1, GluK2, and GluK5, high-resolution structures of the intact, full-length tetrameric receptors are essential. jneurosci.orgnih.gov

Key research goals in this area include:

Cryo-Electron Microscopy (Cryo-EM): Utilizing cryo-EM to determine the three-dimensional structure of full-length KARs (e.g., homomeric GluK1 or heteromeric GluK1/GluK5) when bound to this compound. nih.gov This will provide unprecedented insight into the conformational changes that occur upon agonist binding, leading to channel gating.

Structural Comparisons: Comparing the this compound-bound structure with apo (unbound) states and structures bound to other agonists or antagonists. This will clarify the specific molecular interactions that confer this compound's selectivity for GluK1 and GluK5 subunits. wikipedia.orgnih.gov

Understanding Desensitization: Investigating the structural basis of receptor desensitization, a process where the receptor temporarily becomes insensitive to the agonist. pnas.org Structural studies can reveal the movements within the LBD and transmembrane domains that lead to this state.

Further Development of Subtype-Selective Ligands for Kainate Receptor Subunits

The development of pharmacological tools with high specificity for distinct KAR subunits has been instrumental in dissecting their physiological roles. researchgate.netnih.gov While this compound is a valuable selective agonist for GluK1-containing receptors, the development of an expanded toolkit of subtype-selective ligands remains a priority. wikipedia.orgnih.gov

Future efforts in this domain will focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives of willardiine and this compound to identify compounds with enhanced selectivity and potency for other KAR subunits, such as GluK2 and GluK3. researchgate.netnih.gov Modifications at the N3 position of the uracil (B121893) ring have already proven effective in creating antagonists from an agonist scaffold. nih.govmdpi.com

Computational Modeling: Employing computational docking and molecular dynamics simulations to predict the binding of novel ligands to homology models of different KAR subunits. mdpi.com This can guide the rational design of new compounds.

Allosteric Modulators: Exploring the development of positive and negative allosteric modulators that bind to sites on the receptor other than the agonist-binding site. These could offer a more nuanced way to control receptor function.

Investigation of this compound in Specific Neurological Disease Models

Given the involvement of kainate receptors in various neurological and psychiatric conditions, investigating the effects of this compound in relevant animal models is a crucial next step. researchgate.netnih.govencyclopedia.pub

Key areas of investigation include:

Pain and Migraine: Building on findings that GluK1-containing receptor antagonists show analgesic effects and that activation of iGluR5 (GluK1) can inhibit neurogenic dural vasodilation, a process implicated in migraine. researchgate.netmdpi.comnih.gov Studies using this compound in models of chronic pain and migraine could further clarify the therapeutic potential of targeting these receptors. mdpi.comnih.gov

Epilepsy: The role of KARs in epilepsy is complex, with evidence suggesting both pro- and anti-epileptic functions depending on the specific neuronal circuits involved. nih.govwikipedia.org this compound can be used to selectively activate GluK1-containing receptors to probe their function in different epilepsy models, such as the pilocarpine-induced model. wikipedia.org

Neurodegenerative Diseases: Dysregulation of glutamate (B1630785) signaling is a hallmark of diseases like Parkinson's and Huntington's disease. nih.govwikipedia.org While much of the focus has been on AMPA receptors, the use of this compound can help to specifically investigate the contribution of GluK1-containing kainate receptors to the pathophysiology of these conditions.

Exploration of Radioisotopic Labeling for Diagnostic and Therapeutic Applications

The development of radiolabeled versions of this compound could open up new possibilities for both diagnostic imaging and targeted therapies. wikipedia.orgnih.gov

Future research in this area should explore:

Positron Emission Tomography (PET) Imaging: Labeling this compound with a positron-emitting radionuclide, such as Iodine-124 (¹²⁴I), would create a PET tracer for imaging the distribution and density of GluK1-containing kainate receptors in the brain. nih.govturkupetcentre.netnih.gov This could be a powerful tool for diagnosing neurological disorders associated with KAR dysregulation and for monitoring the effectiveness of treatments.

Theranostics: The concept of "theranostics" involves using a single molecular platform for both diagnosis and therapy. A targeting molecule like this compound could be labeled with a diagnostic isotope (e.g., ¹²⁴I for PET) for initial imaging and patient selection, and then with a therapeutic radioisotope (e.g., Iodine-131 or Lutetium-177) to deliver targeted radiation to pathological tissues. nih.govacs.org

Preclinical Evaluation: Before human studies, extensive preclinical evaluation of any radiolabeled this compound would be necessary. This includes synthesizing the radiolabeled compound, assessing its stability and binding affinity, and performing biodistribution studies in animal models. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for Iodo-willardiine, and what analytical methods are critical for confirming its purity and structural integrity?

  • Methodological Answer : this compound synthesis typically involves iodination of willardiine precursors under controlled conditions (e.g., using iodine monochloride in acidic media). Key steps include:
  • Purification : Column chromatography with solvent gradients optimized for polar intermediates.
  • Characterization :
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and regioselectivity .
  • HPLC-MS for purity assessment (>95% by area normalization) .
  • Elemental analysis to verify stoichiometric iodine incorporation .
  • Reproducibility requires explicit documentation of solvent ratios, reaction temperatures, and quenching protocols in the Experimental section, adhering to journal guidelines for compound characterization .

Q. How can researchers optimize receptor binding assays to accurately measure this compound's affinity at glutamate receptors?

  • Methodological Answer :
  • Radioligand displacement assays (e.g., using [³H]kainate) should:
  • Use saturation binding curves to validate receptor preparation integrity.
  • Include negative controls (e.g., non-transfected cell membranes) to account for nonspecific binding .
  • Data normalization : Express results as % inhibition relative to reference agonists (e.g., AMPA) with triplicate measurements to minimize inter-assay variability.
  • Report IC50 values with 95% confidence intervals and use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported EC50 values of this compound across different experimental models?

  • Methodological Answer :
  • Systematic comparison : Replicate experiments across models (e.g., Xenopus oocytes vs. HEK293 cells) while standardizing buffer composition (e.g., Ca²⁺/Mg²⁺ concentrations) .
  • Meta-analysis : Compile published EC50 data into a comparative table, highlighting variables like temperature, voltage-clamp settings, and receptor subunit composition .
  • Statistical validation : Apply ANOVA or mixed-effects models to assess whether differences are statistically significant (p < 0.05) or artifacts of methodological variance .

Q. How should researchers design experiments to elucidate the structural determinants of this compound's selectivity among iGluR subtypes?

  • Methodological Answer :
  • Molecular docking studies : Use cryo-EM structures of GluK1/GluA2 receptors to model iodine interactions with hydrophobic binding pockets .
  • Mutagenesis screens : Engineer point mutations (e.g., T503A in GluK1) and test this compound efficacy via two-electrode voltage clamping in oocytes .
  • Free-energy calculations : Apply molecular dynamics simulations (e.g., AMBER) to quantify binding energy differences between subtypes .
  • Data presentation : Use Figure panels to overlay docking poses with mutagenesis results, ensuring axis labels and statistical annotations comply with journal formatting guidelines .

Q. What experimental controls are essential when investigating this compound's neuroprotective effects in ex vivo tissue models?

  • Methodological Answer :
  • Pharmacological controls : Co-apply competitive antagonists (e.g., CNQX) to confirm effect specificity.
  • Time-matched sham groups : Account for tissue degradation by comparing treated samples to untreated controls incubated under identical conditions .
  • Data contradiction handling : If neuroprotection contradicts prior studies, re-analyze raw data for outliers and validate via independent methods (e.g., lactate dehydrogenase assays for cytotoxicity) .

Data Presentation and Reproducibility

Q. How should researchers present conflicting kinetic data for this compound's receptor desensitization rates?

  • Methodological Answer :
  • Comparative tables : List reported desensitization τ values with experimental conditions (e.g., agonist concentration, recording temperature) .
  • Discussion framework : Contextualize discrepancies by evaluating technical factors (e.g., voltage-clamp speed limitations in whole-cell recordings) .
  • Supplemental raw data : Provide access to unprocessed current traces in Supporting Information , adhering to FAIR data principles .

Q. What are the best practices for documenting synthetic intermediates in this compound research to ensure reproducibility?

  • Methodological Answer :
  • Stepwise reporting : Detail all intermediates (e.g., iodinated precursors) with Rf values, melting points, and spectral data in the Experimental section .
  • Deposit spectra : Upload NMR/FTIR raw data to institutional repositories with digital object identifiers (DOIs) for peer validation .
  • Failure analysis : Include unsuccessful routes (e.g., over-iodination side products) to guide future synthetic efforts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.